Cas no 88280-58-4 (3-Bromo-N-phenylaniline)
3-Bromo-N-phenylaniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,3-bromo-N-phenyl-
- 3-BROMO DIPHENYL AMINE
- 3-bromo-N-phenylaniline
- 3-bromo-N-phenylBenzenamine
- 3-Brom-diphenylamin
- 3-bromo-N-phenylalanine
- Benzenamine,3-bromo-N-phenyl
- 3-Bromo-N-phenylbenzenamine (ACI)
- Diphenylamine, 3-bromo- (6CI, 7CI)
- 3-Bromodiphenylamine
- N-(3-Bromophenyl)aniline
- 88280-58-4
- CS-0204458
- Z1269211899
- N-(3-bromophenyl)benzenamine
- EN300-135145
- DA-01629
- DTXSID30566088
- N-(3-bromophenyl)-aniline
- BS-29716
- AKOS030639993
- SY152620
- MFCD07369780
- 3-BROMODIPHENYLAMINE 97
- 3-Bromodiphenylamine, 97%
- 3-BROMODIPHENYLAMINE97
- SCHEMBL72905
- E85428
- 3-Bromo-N-phenylaniline
-
- MDL: MFCD07369780
- Inchi: 1S/C12H10BrN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H
- InChI Key: IXTBFWCKFRFDOO-UHFFFAOYSA-N
- SMILES: BrC1C=C(NC2C=CC=CC=2)C=CC=1
Computed Properties
- Exact Mass: 247.00000
- Monoisotopic Mass: 246.99966g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1.435 g/mL at 25 °C(lit.)
- Boiling Point: 239-287 °C (DSC)(lit.)
- Flash Point: >230 °F
- Refractive Index: n20/D 1.671(lit.)
- PSA: 12.03000
- LogP: 4.26570
3-Bromo-N-phenylaniline Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H315-H318-H335-H411
- Warning Statement: P261-P273-P280-P305+P351+P338
- Hazardous Material transportation number:UN 3082 9 / PGIII
- WGK Germany:2
- Hazard Category Code: 22-37/38-41-51/53
- Safety Instruction: S26; S36/37; S60; S61
-
Hazardous Material Identification:
- Risk Phrases:R22; R37/38; R41; R51/53
3-Bromo-N-phenylaniline Customs Data
- HS CODE:2921440000
- Customs Data:
China Customs Code:
2921440000Overview:
2921440000. Diphenylamine and its derivatives and their salts. VAT:17.0%. Tax refund rate:17.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921440000. diphenylamine and its derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Bromo-N-phenylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 654248-1G |
3-Bromo-N-phenylaniline |
88280-58-4 | 97% | 1G |
¥561.02 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 654248-10G |
3-Bromo-N-phenylaniline |
88280-58-4 | 97% | 10G |
¥1423.18 | 2022-02-24 | |
| TRC | B504650-10mg |
3-Bromo-N-phenylaniline |
88280-58-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B504650-50mg |
3-Bromo-N-phenylaniline |
88280-58-4 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B504650-100mg |
3-Bromo-N-phenylaniline |
88280-58-4 | 100mg |
$ 80.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1193212-5g |
3-Bromo-N-phenylaniline |
88280-58-4 | 95% | 5g |
$715 | 2024-07-20 | |
| eNovation Chemicals LLC | D104943-50g |
3-BROMODIPHENYLAMINE97 |
88280-58-4 | 95% | 50g |
$1950 | 2024-08-03 | |
| eNovation Chemicals LLC | Y1000056-10g |
3-bromo-N-phenylaniline |
88280-58-4 | 95% | 10g |
$920 | 2024-08-02 | |
| Enamine | EN300-135145-0.05g |
3-bromo-N-phenylaniline |
88280-58-4 | 95.0% | 0.05g |
$19.0 | 2025-02-21 | |
| Enamine | EN300-135145-0.1g |
3-bromo-N-phenylaniline |
88280-58-4 | 95.0% | 0.1g |
$19.0 | 2025-02-21 |
3-Bromo-N-phenylaniline Production Method
Production Method 1
Production Method 2
1.2 18 h, 130 °C
Production Method 3
Production Method 4
1.2 Reagents: Potassium hydroxide ; 2 h, 130 °C
Production Method 5
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10, rt
Production Method 6
2.1 Solvents: Tetrahydrofuran ; -30 °C; 1 h, -30 °C; 12 h, rt
3.1 Reagents: Acetic acid , Cupric acetate , Tetrabutylammonium fluoride , Oxygen Solvents: Dimethyl sulfoxide ; 24 h, rt → 45 °C
Production Method 7
Production Method 8
1.2 Reagents: Triphenylphosphine ; 24 h, 100 °C
Production Method 9
Production Method 10
Production Method 11
1.2 Reagents: Sodium tert-butoxide ; 2 h, 110 °C
Production Method 12
1.2 30 min, rt
1.3 18 - 20 h, rt
Production Method 13
1.2 Reagents: 2-Iodoxybenzoic acid ; 5 min, -5 °C
1.3 Solvents: Acetonitrile ; 20 min, -5 °C; 3 h, -5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Production Method 14
Production Method 15
Production Method 16
2.1 Reagents: Acetic acid , Cupric acetate , Tetrabutylammonium fluoride , Oxygen Solvents: Dimethyl sulfoxide ; 24 h, rt → 45 °C
Production Method 17
1.2 Reagents: Hydrochloric acid Solvents: Water ; -20 °C; -20 °C → rt
2.1 Solvents: Sulfolane ; 4 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 10, rt
3-Bromo-N-phenylaniline Raw materials
- Phenylboronic acid
- Iodobenzene
- Cyclopentanone, 3-(tribromomethyl)-
- 3-Bromophenylboronic acid
- 1-Bromo-3-iodobenzene
- Phenyltriethoxysilane
- 2-Cyclopentenone
- azidobenzene
- 2-Bromo-N-phenyl-propanamide
3-Bromo-N-phenylaniline Preparation Products
3-Bromo-N-phenylaniline Suppliers
3-Bromo-N-phenylaniline Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 3-Bromo-N-phenylaniline
Professional Introduction to 3-Bromo-N-phenylaniline (CAS No. 88280-58-4)
3-Bromo-N-phenylaniline, with the chemical formula C₆H₆BrN, is a significant compound in the field of pharmaceutical and organic chemistry. This compound is characterized by its molecular structure, which includes a bromine substituent on a phenyl ring attached to an aniline group. The presence of these functional groups makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The compound is identified by its CAS number, 88280-58-4, which serves as a unique identifier in chemical databases and literature. This numbering system ensures that researchers and chemists can accurately reference and retrieve information about this specific molecule. The 3-Bromo-N-phenylaniline structure is particularly interesting due to its potential applications in medicinal chemistry, where it can serve as a building block for more complex drug molecules.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from aromatic amine derivatives. The brominated aniline core structure, such as 3-Bromo-N-phenylaniline, has shown promise in various pharmacological applications. Researchers have been exploring its utility in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial compounds. The bromine atom on the phenyl ring enhances the reactivity of the molecule, making it more versatile in chemical transformations.
One of the key areas where 3-Bromo-N-phenylaniline has made significant contributions is in the field of oncology. Studies have demonstrated that aromatic amine derivatives can interact with specific targets involved in cancer cell proliferation and survival. The brominated aniline moiety allows for selective binding to these targets, leading to the development of potent inhibitors. For instance, researchers have utilized 3-Bromo-N-phenylaniline as a precursor in synthesizing small-molecule inhibitors that disrupt key signaling pathways in tumor cells.
Another notable application of 3-Bromo-N-phenylaniline is in the realm of antimicrobial research. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of new antimicrobial agents. The structural features of 3-Bromo-N-phenylaniline make it a suitable candidate for designing compounds that can interfere with bacterial growth and metabolism. Recent studies have shown that derivatives of this molecule exhibit promising activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for novel antibiotics.
The synthesis of 3-Bromo-N-phenylaniline involves well-established organic chemistry techniques, including bromination and nucleophilic substitution reactions. These methods allow for the precise functionalization of the aromatic ring, enabling chemists to tailor the molecule for specific applications. Advanced synthetic strategies, such as palladium-catalyzed cross-coupling reactions, have further enhanced the efficiency and selectivity of these processes.
In addition to its pharmaceutical applications, 3-Bromo-N-phenylaniline has found utility in materials science. Its ability to form stable complexes with metals and other ligands makes it valuable in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation technologies.
The chemical properties of 3-Bromo-N-phenylaniline, particularly its reactivity and solubility characteristics, make it a versatile intermediate in organic synthesis. Researchers often employ this compound in multi-step synthetic routes to construct more complex molecules with desired biological activities. The ease with which it can be modified further underscores its importance as a synthetic building block.
Recent advancements in computational chemistry have also contributed to a deeper understanding of 3-Bromo-N-phenylaniline's behavior. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These insights are crucial for designing more effective drugs with improved pharmacokinetic properties.
In conclusion, 3-Bromo-N-phenylaniline (CAS No. 88280-58-4) is a multifaceted compound with significant applications across various fields of chemistry and medicine. Its unique structural features make it a valuable intermediate for synthesizing pharmacologically active molecules, particularly in oncology and antimicrobial research. As research continues to uncover new uses for this compound, its importance is likely to grow further, driving innovation in drug discovery and materials science.
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